![molecular formula C19H21N3O2S B2991501 2-[4-(4-Isopropyl-benzenesulfonyl)-phenyl]-5-methyl-2H-pyrazol-3-ylamine CAS No. 882232-00-0](/img/structure/B2991501.png)
2-[4-(4-Isopropyl-benzenesulfonyl)-phenyl]-5-methyl-2H-pyrazol-3-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Isopropyl-benzenesulfonyl)-phenyl]-5-methyl-2H-pyrazol-3-ylamine is a complex organic compound known for its distinctive structural features, combining a sulfonyl group, an isopropyl-benzenesulfonyl group, and a pyrazole ring. This compound is of significant interest in various scientific research fields due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(4-Isopropyl-benzenesulfonyl)-phenyl]-5-methyl-2H-pyrazol-3-ylamine typically involves multi-step organic reactions. Starting with commercially available starting materials, the synthesis can proceed through the following steps:
Nitration of isopropyl benzene:
Reduction of nitro group: : The nitro group in 4-isopropyl nitrobenzene is reduced to form 4-isopropylaniline.
Sulfonylation: : 4-isopropylaniline undergoes sulfonylation with benzenesulfonyl chloride to form 4-(4-isopropyl-benzenesulfonyl)-aniline.
Coupling with pyrazole derivative: : The sulfonylated aniline is then reacted with a suitable pyrazole derivative to form this compound.
Industrial Production Methods: On an industrial scale, these reactions are optimized for higher yield and cost-efficiency. Continuous flow synthesis and the use of robust catalysts can significantly enhance production rates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation, particularly at the isopropyl group, leading to the formation of hydroxylated derivatives.
Reduction: : The sulfonyl group can be reduced under strong conditions to produce the corresponding amine.
Substitution: : The aromatic rings in the compound are susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: : Potassium permanganate, Chromium trioxide.
Reducing agents: : Lithium aluminium hydride, Palladium on carbon (Pd/C).
Substitution conditions: : Acids, bases, and various catalysts depending on the nature of the substituents.
Major Products:
Hydroxylated derivatives from oxidation.
Amines from the reduction of the sulfonyl group.
Various substituted derivatives depending on the type and position of substitution on the aromatic rings.
Scientific Research Applications
In Chemistry: The compound serves as a versatile intermediate in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity.
In Biology and Medicine:
Anticancer Research: : Studies have shown that derivatives of this compound exhibit cytotoxic activities against cancer cell lines.
Anti-inflammatory Research: : Some derivatives demonstrate significant anti-inflammatory properties.
Antimicrobial Research: : The compound and its derivatives have shown effectiveness against a range of microbial strains.
In Industry:
Catalyst Development: : Used as a ligand or component in catalysts for various organic reactions.
Material Science: : Incorporated in the synthesis of new materials with unique properties.
Mechanism of Action
The biological effects of 2-[4-(4-Isopropyl-benzenesulfonyl)-phenyl]-5-methyl-2H-pyrazol-3-ylamine are mediated through its interaction with specific molecular targets. The sulfonyl and pyrazole groups can interact with enzymes and receptors, modulating their activity and leading to observed biological effects. Pathways involved include enzyme inhibition and receptor modulation, which are crucial in processes like inflammation, cell proliferation, and microbial growth.
Comparison with Similar Compounds
2-[4-(4-Methyl-benzenesulfonyl)-phenyl]-5-methyl-2H-pyrazol-3-ylamine
2-[4-(4-Isopropyl-benzenesulfonyl)-phenyl]-2H-pyrazol-3-ylamine
2-[4-(4-Isopropyl-benzenesulfonyl)-phenyl]-5-chloro-2H-pyrazol-3-ylamine
Uniqueness: 2-[4-(4-Isopropyl-benzenesulfonyl)-phenyl]-5-methyl-2H-pyrazol-3-ylamine stands out due to the specific positioning of the isopropyl and methyl groups, which significantly impact its reactivity and biological activity. Its unique structure allows for distinct interactions with biological targets and diverse chemical reactivity compared to its analogs.
Properties
IUPAC Name |
5-methyl-2-[4-(4-propan-2-ylphenyl)sulfonylphenyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-13(2)15-4-8-17(9-5-15)25(23,24)18-10-6-16(7-11-18)22-19(20)12-14(3)21-22/h4-13H,20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTOBJGUZAYEAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]-](/img/structure/B2991419.png)
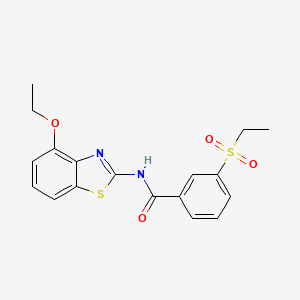
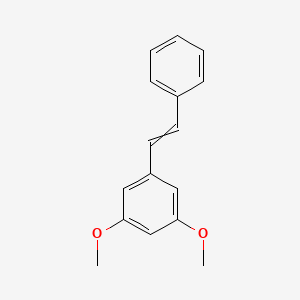
![4-[Morpholin-4-yl(pyridin-2-yl)methyl]morpholine](/img/structure/B2991425.png)
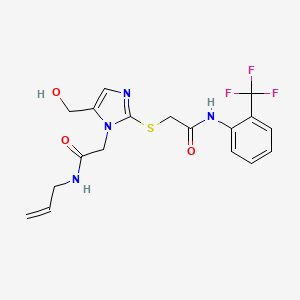
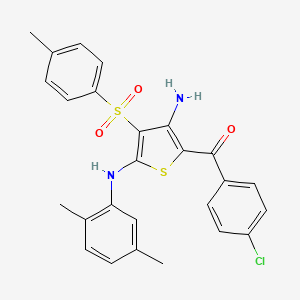
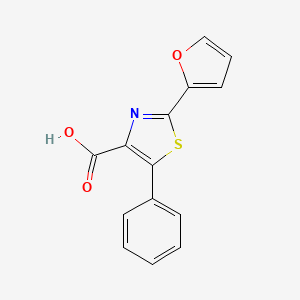
![(E)-N-Methyl-2-(4-methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2991429.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2991431.png)
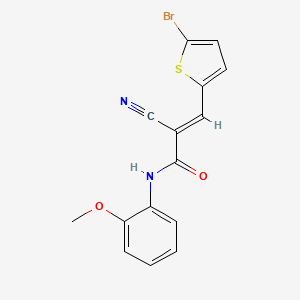
![20-{[3-(Dimethylamino)propyl]amino}-7-methyl-10-thia-1,12,21-triazapentacyclo[11.8.0.0^{3,11}.0^{4,9}.0^{14,19}]henicosa-3(11),4(9),12,14(19),15,17,20-heptaen-2-one](/img/structure/B2991433.png)
![Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]triazole-4-carboxylate](/img/structure/B2991434.png)
![2-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2991435.png)
![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B2991440.png)
